molecular formula C14H8N2O8S2 B1670978 5,5'-Dithiobis(2-nitrobenzoic acid) CAS No. 69-78-3

5,5'-Dithiobis(2-nitrobenzoic acid)

Cat. No.: B1670978
CAS No.: 69-78-3
M. Wt: 396.4 g/mol
InChI Key: KIUMMUBSPKGMOY-UHFFFAOYSA-N
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Description

5,5’-Dithiobis(2-nitrobenzoic acid) is a colorogenic chemical compound commonly used to quantify the number or concentration of thiol groups in a sample. It was developed by George L. Ellman in 1959 and is often referred to as Ellman’s reagent .

Mechanism of Action

Target of Action

DTNB, also known as Ellman’s Reagent or 5,5’-Dithiobis(2-nitrobenzoic acid), primarily targets sulfhydryl groups . These groups are found in various biological molecules, including proteins and peptides, where they play crucial roles in maintaining the structure and function of these molecules .

Mode of Action

DTNB interacts with its targets through a specific chemical reaction. It reacts with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . The target of DTNB in this reaction is the conjugate base (R—S-) of a free sulfhydryl group . The rate of this reaction is dependent on several factors, including the reaction pH, the pKa’ of the sulfhydryl, and steric and electrostatic effects .

Biochemical Pathways

The interaction of DTNB with sulfhydryl groups can affect various biochemical pathways. For instance, it can be used to study thiols in the active site of several enzymes . The reaction of DTNB with sulfhydryl groups leads to the formation of TNB, a colored species that can be detected spectrophotometrically .

Result of Action

The primary result of DTNB’s action is the formation of a mixed disulfide and TNB . The latter is a colored species that can be detected spectrophotometrically, providing a reliable method to measure reduced cysteines and other free sulfhydryls in solution .

Action Environment

The action of DTNB is influenced by several environmental factors. For instance, the rate of its reaction with sulfhydryl groups is dependent on the reaction pH . Additionally, its water solubility suggests that it can be used conveniently in aqueous environments. The extinction of tnb, the colored species produced in the reaction, is different in other solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,5’-dithiobis(2-nitrobenzoic acid) involves several steps:

    Oxidation of 2-nitro-5-chlorobenzaldehyde: This compound is oxidized to the corresponding carboxylic acid.

    Introduction of the Thiol Group: The thiol group is introduced via sodium sulfide.

    Coupling of the Monomer: The monomer is coupled by oxidation with iodine.

Industrial Production Methods

Today, 5,5’-dithiobis(2-nitrobenzoic acid) is readily available commercially, and its production involves similar synthetic routes but optimized for industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,5’-dithiobis(2-nitrobenzoic acid) primarily undergoes disulfide exchange reactions with thiol groups. This reaction cleaves the disulfide bond to form 2-nitro-5-thiobenzoate, which ionizes to the 2-nitro-5-thiobenzoate dianion in water at neutral and alkaline pH .

Common Reagents and Conditions

    Reagents: Thiol-containing compounds such as cysteine.

    Conditions: Neutral to slightly alkaline pH (around pH 7-8).

Major Products

The major product formed from the reaction of 5,5’-dithiobis(2-nitrobenzoic acid) with thiols is 2-nitro-5-thiobenzoate, which has a yellow color and can be quantified spectrophotometrically .

Scientific Research Applications

5,5’-dithiobis(2-nitrobenzoic acid) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Vinylpyridine: Another reagent used for the determination of sulfhydryl groups.

    Dithiothreitol (DTT): Commonly used to reduce disulfide bonds in proteins and peptides.

Uniqueness

5,5’-dithiobis(2-nitrobenzoic acid) is unique due to its high specificity for thiol groups, its colorogenic properties, and its well-characterized chemistry, making it a reliable reagent for quantifying thiol groups in various samples .

Properties

IUPAC Name

5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid
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InChI

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUMMUBSPKGMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058779
Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Molecular Weight

396.4 g/mol
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Physical Description

Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name 5,5'-Dithiobis(2-nitrobenzoic acid)
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CAS No.

69-78-3
Record name 5,5′-Dithiobis[2-nitrobenzoic acid]
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Record name Dithionitrobenzoic acid
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Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Record name 3,3'-dithiobis[6-nitrobenzoic] acid
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Record name 5,5'-DITHIOBIS(2-NITROBENZOIC ACID)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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